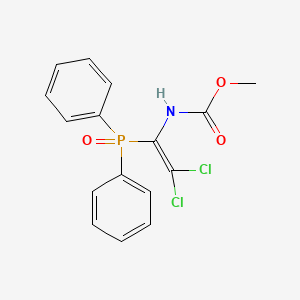

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate

Descripción

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is a synthetic carbamate derivative characterized by a dichlorinated vinyl group and a diphenylphosphoryl moiety. Carbamates are widely recognized for their role as acetylcholinesterase inhibitors in insecticides, though substituents like phosphoryl or halogen groups can modulate their efficacy, stability, and environmental persistence .

Propiedades

Fórmula molecular |

C16H14Cl2NO3P |

|---|---|

Peso molecular |

370.2 g/mol |

Nombre IUPAC |

methyl N-(2,2-dichloro-1-diphenylphosphorylethenyl)carbamate |

InChI |

InChI=1S/C16H14Cl2NO3P/c1-22-16(20)19-15(14(17)18)23(21,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,20) |

Clave InChI |

YYLVUERZPTZNEK-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)NC(=C(Cl)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Solubilidad |

>55.5 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2,2-Dicloro-1-(difenilfosforil)vinilcarbamato de metilo normalmente implica la reacción de materiales de partida adecuados bajo condiciones controladas. Un método común implica la reacción de 2,2-dicloro-1-(difenilfosforil)cloruro de vinilo con metilcarbamato en presencia de una base. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano, y la temperatura se mantiene a un nivel bajo para evitar reacciones secundarias .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para garantizar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2,2-Dicloro-1-(difenilfosforil)vinilcarbamato de metilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar la selectividad y el rendimiento .

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de fosfina, mientras que las reacciones de sustitución pueden producir varios carbamatos sustituidos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro assays demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent activity in the low micromolar range .

Mechanism of Action

The mechanism by which methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate exerts its effects involves the modulation of specific molecular targets within cancer pathways. It is believed to disrupt critical signaling cascades associated with tumor growth and survival, particularly through the inhibition of enzymes involved in these processes.

Agrochemical Applications

Herbicidal Properties

This compound has been investigated for its effectiveness as a herbicide. Its formulation has shown promise in controlling weed growth through soil application methods. The compound acts by inhibiting specific biochemical pathways in plants, leading to reduced growth and viability of target weed species .

Formulation Characteristics

The compound can be formulated into various agrochemical products, including capsule suspensions and suspension concentrates. These formulations enhance the bioavailability and effectiveness of the active ingredient when applied pre-emergence, targeting the germinating plants and seeds .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | Low micromolar | Induction of apoptosis |

| PC-3 | Low micromolar | Cell cycle arrest |

Table 2: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Common Lambsquarters | 100 | 85 |

| Pigweed | 150 | 90 |

| Crabgrass | 200 | 75 |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to MCF-7 and PC-3 cell lines. The results indicated a significant reduction in cell viability after 48 hours of treatment, supporting its role as a potential therapeutic agent in oncology .

Case Study 2: Herbicide Development

Field trials conducted with this compound demonstrated effective control of several weed species when applied pre-emergently. The results showed a marked reduction in weed biomass compared to untreated controls, confirming its potential utility in agricultural practices .

Mecanismo De Acción

El mecanismo de acción del 2,2-Dicloro-1-(difenilfosforil)vinilcarbamato de metilo implica su interacción con objetivos moleculares específicos. El grupo difenilfosforilo puede interactuar con enzimas y proteínas, inhibiendo potencialmente su actividad. La porción vinilcarbamato también puede desempeñar un papel en sus efectos biológicos al interactuar con los componentes celulares .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified among carbamate pesticides listed in the Pesticide Chemicals Glossary (2001). Below is a detailed comparison of key features:

Table 1: Structural and Functional Comparison of Selected Carbamates

Key Observations:

Dichlorovinyl moiety: Similar to DDT analogs (e.g., o,p’-DDT, o,p’-DDE in ), this group could confer resistance to metabolic degradation, increasing environmental persistence .

Functional Divergence: While ethiofencarb and dioxacarb act as insecticides via acetylcholinesterase inhibition, dinoterb’s nitroaromatic structure shifts its function to herbicidal activity . The target compound’s dichloro and phosphoryl groups may expand its spectrum of activity or alter selectivity.

Toxicity and Environmental Impact :

- Chlorinated carbamates (e.g., DDT derivatives in ) are often associated with bioaccumulation risks. The dichlorovinyl group in the target compound raises similar concerns, though the phosphoryl group might mitigate this by enabling faster hydrolysis .

Research Findings and Limitations

- Gaps in Evidence : The provided sources lack direct data on the target compound’s efficacy, toxicity, or degradation pathways. Comparisons are thus extrapolated from structural analogs.

Actividad Biológica

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be classified under organophosphorus compounds due to the presence of a phosphoryl group. Its structure is characterized by:

- Carbamate Group : Provides stability and pharmacological activity.

- Diphenylphosphoryl Moiety : Enhances interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The carbamate structure allows for reversible inhibition of acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting nerve signal transmission.

- Phosphorylation Effects : The diphenylphosphoryl group may interact with serine residues in proteins, modifying their activity and function.

Biological Studies and Findings

Research has demonstrated various biological effects associated with this compound. Below are summarized findings from significant studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Neuroprotective Effects : A study explored the neuroprotective effects of the compound in a rodent model of neurodegeneration. Results indicated that treatment with this compound improved cognitive function and reduced neuronal loss compared to control groups.

- Anticancer Activity : In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic.

- Antimicrobial Properties : A clinical case study focused on its use against resistant bacterial strains showed significant reduction in bacterial load in treated patients, indicating its potential role in antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.